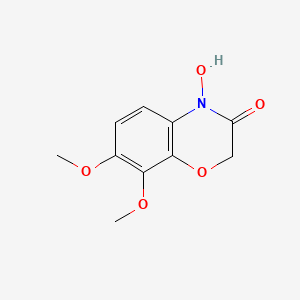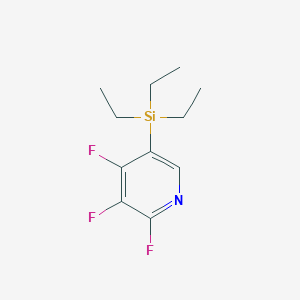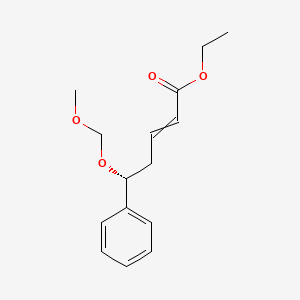![molecular formula C14H10ClNO B14188619 (9-Chlorobenzo[h]isoquinolin-6-yl)methanol CAS No. 919293-15-5](/img/structure/B14188619.png)
(9-Chlorobenzo[h]isoquinolin-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Chlorobenzo[h]isoquinolin-6-yl)methanol is a chemical compound with the molecular formula C_16H_11ClNO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chloro-substituted benzo[h]isoquinoline core with a methanol functional group, making it a unique structure with potential for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9-Chlorobenzo[h]isoquinolin-6-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorinated aromatic compound, the synthesis may proceed through a series of steps involving nitration, reduction, and cyclization to form the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(9-Chlorobenzo[h]isoquinolin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of benzo[h]isoquinolin-6-yl)methanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields the corresponding aldehyde or carboxylic acid, while substitution of the chloro group can result in various substituted isoquinoline derivatives .
Applications De Recherche Scientifique
(9-Chlorobenzo[h]isoquinolin-6-yl)methanol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (9-Chlorobenzo[h]isoquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and methanol groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A nitrogenous base with a similar structure but lacking the chloro and methanol groups.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.
Benzo[h]quinoline: A fused ring system similar to (9-Chlorobenzo[h]isoquinolin-6-yl)methanol but without the chloro and methanol groups.
Uniqueness
This compound is unique due to the presence of both the chloro and methanol groups, which confer distinct chemical reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
919293-15-5 |
|---|---|
Formule moléculaire |
C14H10ClNO |
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
(9-chlorobenzo[h]isoquinolin-6-yl)methanol |
InChI |
InChI=1S/C14H10ClNO/c15-11-1-2-12-10(8-17)5-9-3-4-16-7-14(9)13(12)6-11/h1-7,17H,8H2 |
Clé InChI |
DEZYFMSMLAGIQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-](/img/structure/B14188537.png)

silane](/img/structure/B14188542.png)


![[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14188563.png)

![N-(2-Ethoxy-5-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188582.png)
![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]-](/img/structure/B14188588.png)
![2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-](/img/structure/B14188604.png)
![4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14188610.png)
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B14188613.png)
